molecular formula C10H9ClN2O2 B2398375 2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide CAS No. 1428094-53-4

2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide

Cat. No.: B2398375
CAS No.: 1428094-53-4
M. Wt: 224.64
InChI Key: DVMGLRILLGGOMC-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide is an organic compound with the molecular formula C10H9ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group and a cyanomethyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide typically involves the reaction of 2-chlorophenol with chloroacetonitrile to form 2-(2-chlorophenoxy)acetonitrile. This intermediate is then reacted with an amine, such as methylamine, under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetamide: Lacks the cyanomethyl group, resulting in different chemical properties and biological activities.

    2-(2-chlorophenoxy)acetic acid: Contains a carboxylic acid group instead of an acetamide group, leading to different reactivity and applications.

    2-(2-chlorophenoxy)-2-methylpropanoic acid: Has a methyl group attached to the acetic acid backbone, altering its chemical behavior.

Uniqueness

2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide is unique due to the presence of both the chlorophenoxy and cyanomethyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-8-3-1-2-4-9(8)15-7-10(14)13-6-5-12/h1-4H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMGLRILLGGOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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